Cas no 1780757-97-2 (1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid)

1-(2-Formylphenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound featuring both a formyl and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of the pyrazole ring enhances its utility in constructing biologically active molecules, while the aldehyde and carboxyl groups provide reactive sites for further derivatization. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics due to its ability to participate in condensation, cyclization, and coupling reactions. Its well-defined structure and high purity ensure consistent performance in research and industrial settings.
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid structure
1780757-97-2 structure
Product name:1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid
CAS No:1780757-97-2
MF:C11H8N2O3
Molecular Weight:216.19282245636
CID:6404676
PubChem ID:84784602

1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid
    • 1780757-97-2
    • EN300-731524
    • インチ: 1S/C11H8N2O3/c14-7-8-3-1-2-4-10(8)13-6-9(5-12-13)11(15)16/h1-7H,(H,15,16)
    • InChIKey: RKJUUBXNTXRKGV-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN(C=1)C1C=CC=CC=1C=O)=O

計算された属性

  • 精确分子量: 216.05349212g/mol
  • 同位素质量: 216.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 72.2Ų

1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-731524-1.0g
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid
1780757-97-2
1g
$0.0 2023-06-07

1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid 関連文献

1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1780757-97-2)

1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid, identified by the CAS number 1780757-97-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic compound features a pyrazole core substituted with a formyl group on one phenyl ring and a carboxylic acid moiety on the other. Its unique structural configuration makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The compound's molecular structure, characterized by its rigid aromatic system, facilitates interactions with biological targets, making it a promising candidate for drug discovery. The presence of both electrophilic (formyl) and nucleophilic (carboxylic acid) functional groups allows for diverse chemical modifications, enabling the design of molecules with tailored pharmacological properties. This versatility has garnered considerable interest among medicinal chemists and researchers exploring new frontiers in medicinal chemistry.

In recent years, 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the synthesis of inhibitors targeting various disease pathways. Notably, its derivatives have shown promise in modulating enzymes involved in inflammatory responses, metabolic disorders, and cancer biology. The pyrazole scaffold is well-documented for its role in drug development, with numerous clinical candidates featuring this motif demonstrating efficacy in preclinical studies.

One of the most compelling aspects of this compound is its ability to serve as a key building block for constructing more complex pharmacophores. The formyl group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are known to exhibit diverse biological activities. Similarly, the carboxylic acid group can be esterified or amidated to enhance solubility or target specific biological receptors. These modifications have led to the discovery of several novel compounds with therapeutic potential.

Recent advancements in computational chemistry and high-throughput screening have further accelerated the exploration of 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid derivatives. Molecular docking studies have identified several lead compounds that exhibit high affinity for target proteins, suggesting their suitability for further optimization. These computational approaches have not only streamlined the drug discovery process but also provided insights into the structural requirements necessary for optimal biological activity.

The compound's relevance extends beyond academic research; it has found applications in industrial settings where precision and scalability are paramount. Pharmaceutical companies are increasingly leveraging this intermediate to develop next-generation drugs that address unmet medical needs. The ability to efficiently synthesize 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives through well-established synthetic routes has made it an indispensable tool in modern drug development pipelines.

Moreover, the environmental and sustainability considerations have prompted researchers to explore greener synthetic methodologies for producing this compound. Catalytic processes and solvent-free reactions are being optimized to minimize waste and energy consumption without compromising yield or purity. Such efforts align with global initiatives to promote sustainable chemistry practices, ensuring that pharmaceutical development remains both innovative and environmentally responsible.

The future prospects of 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid are promising, with ongoing research uncovering new applications and therapeutic possibilities. As our understanding of disease mechanisms evolves, so too does our capacity to design molecules that can precisely modulate these pathways. This compound stands at the forefront of this innovation, offering a versatile platform for developing next-generation therapeutics that could revolutionize patient care.

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